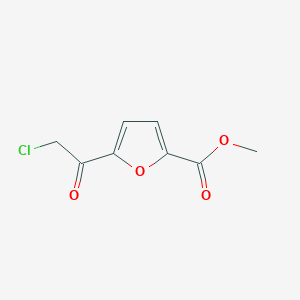

Methyl 5-(2-chloroacetyl)furan-2-carboxylate

Description

Methyl 5-(2-chloroacetyl)furan-2-carboxylate: is a chemical compound with the molecular formula C8H7ClO4 and a molecular weight of 202.59 g/mol It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a chloroacetyl group attached to the furan ring

Properties

IUPAC Name |

methyl 5-(2-chloroacetyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFJMHLPUNVWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-chloroacetyl)furan-2-carboxylate typically involves the reaction of furan derivatives with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Furan derivative} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-chloroacetyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups such as alcohols or amines.

Substitution: The chloroacetyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Drug Development

Methyl 5-(2-chloroacetyl)furan-2-carboxylate's unique structure allows it to serve as a precursor in the synthesis of novel pharmaceutical agents. Its chloroacetyl group enhances its reactivity, making it suitable for modifications that can lead to compounds with improved therapeutic properties.

Case Study: Antimicrobial Activity

Research has shown that derivatives of furan compounds exhibit antimicrobial properties. For instance, compounds structurally related to this compound have been tested for their efficacy against various bacterial strains, demonstrating significant antibacterial activity .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies suggest that similar furan derivatives can inhibit key enzymes involved in metabolic pathways, which could be leveraged for developing treatments for metabolic disorders or infections .

Pesticide Development

Due to its biological activity, this compound has potential applications in developing agrochemicals, particularly pesticides. The compound's structure suggests it could interact with plant pathogens or pests, providing a basis for formulating new protective agents.

Data Table: Comparative Biological Activity of Furan Derivatives

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Potential Applications |

|---|---|---|---|

| This compound | Moderate | Yes | Antimicrobial agents |

| Methyl 5-(bromomethyl)furan-2-carboxylate | High | No | Pesticides |

| Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate | Low | Yes | Drug development |

Biological Mechanisms and Future Research Directions

While initial studies indicate promising biological activities, further research is required to elucidate the mechanisms underlying these effects. Investigating the interactions between this compound and biological macromolecules (proteins, nucleic acids) will provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chloroacetyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Methyl furan-2-carboxylate: A related compound with a similar furan ring structure but lacking the chloroacetyl group.

Dimethyl furan-2,5-dicarboxylate: Another furan derivative with two carboxylate groups.

Methyl 5-(4-cyanophenyl)furan-2-carboxylate: A compound with a cyanophenyl group attached to the furan ring.

Uniqueness: Methyl 5-(2-chloroacetyl)furan-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other furan derivatives .

Biological Activity

Methyl 5-(2-chloroacetyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the chloroacetyl group enhances its electrophilic character, making it reactive towards nucleophiles in biological systems. This property is crucial for its potential interactions with biomolecules.

1. Antimicrobial Activity

Research indicates that compounds containing furan rings, such as this compound, exhibit notable antimicrobial properties. A study evaluated various furan derivatives against Gram-positive and Gram-negative bacteria, highlighting significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | 1 | Staphylococcus aureus |

| Methyl 5-(bromoacetyl)furan-2-carboxylate | 50 | Escherichia coli |

2. Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human cervical carcinoma (HeLa) cells, with an IC50 value of approximately 62.37 µg/mL . The mechanism involves the modulation of cell cycle progression and induction of apoptotic pathways.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 62.37 | Apoptosis induction |

| HepG2 | 75.00 | Cell cycle arrest |

| Vero | >100 | Non-cytotoxic at tested concentrations |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The chloroacetyl moiety can interact with amino acids such as cysteine and lysine, altering protein function and potentially leading to cell death in cancerous tissues .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several furan derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against common pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a controlled experiment involving HeLa cells, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in the apoptotic fraction among treated cells compared to controls, underscoring its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.